2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde
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Overview
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It features a tert-butyldimethylsilyl (TBS) protecting group, which enhances its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol under mild conditions. The reaction is often catalyzed by imidazole in dimethylformamide (DMF) as the solvent . The process is efficient and yields high purity products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohols.
Substitution: The TBS group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., sodium hydroxide) facilitate the substitution of the TBS group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde is extensively used in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde involves its ability to act as both an aldol donor and acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, forming complex molecules with high enantiomeric excess . The TBS group provides stability and protects reactive sites during these transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde is unique due to its specific structure, which combines a cyclopentyl ring with a TBS-protected hydroxyl group and an aldehyde functional group. This combination provides distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C14H28O2Si |
---|---|
Molecular Weight |
256.46 g/mol |
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclopentyl]acetaldehyde |
InChI |
InChI=1S/C14H28O2Si/c1-12-7-8-14(11-12,9-10-15)16-17(5,6)13(2,3)4/h10,12H,7-9,11H2,1-6H3 |
InChI Key |
NROFZRGLIOPVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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